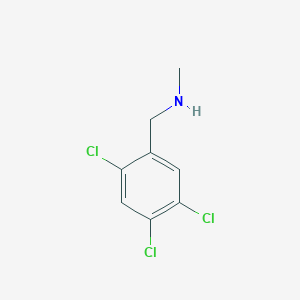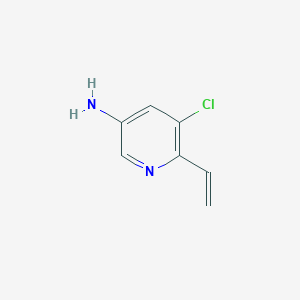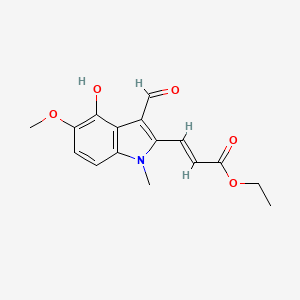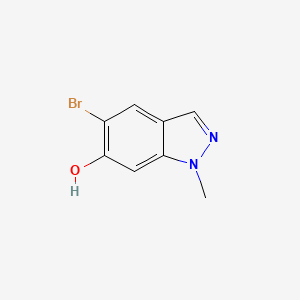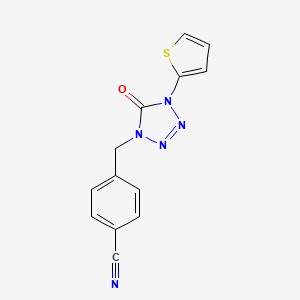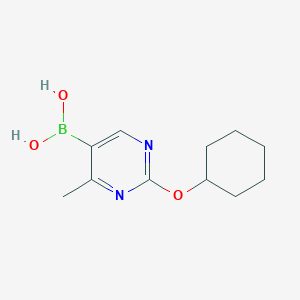
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclohexyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4-methylpyrimidine and cyclohexanol in the presence of a base like potassium carbonate.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrimidine derivative with a boronic acid reagent under mild conditions, typically using a palladium catalyst and a base such as sodium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like sodium carbonate, and solvents such as ethanol or water are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various carbon-carbon bonded products depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The compound can be used to attach boronic acid groups to biomolecules, facilitating the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mécanisme D'action
The mechanism of action of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrimidine ring can interact with various biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- 2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
- Pyrrole-3-carboxylic Acid Derivatives: These compounds have a similar boronic acid group but differ in the heterocyclic ring structure.
Uniqueness:
- Functional Group Combination: The combination of a cyclohexyloxy group, a methyl group, and a boronic acid group on the pyrimidine ring is unique to this compound, imparting distinct reactivity and potential applications.
- Versatility: The compound’s ability to participate in various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H17BN2O3 |
|---|---|
Poids moléculaire |
236.08 g/mol |
Nom IUPAC |
(2-cyclohexyloxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-8-10(12(15)16)7-13-11(14-8)17-9-5-3-2-4-6-9/h7,9,15-16H,2-6H2,1H3 |
Clé InChI |
STJAYIPMUAOTFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C)OC2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


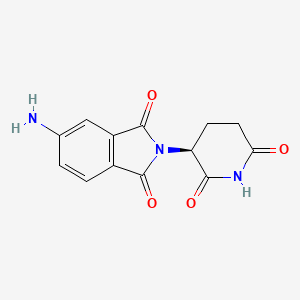
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
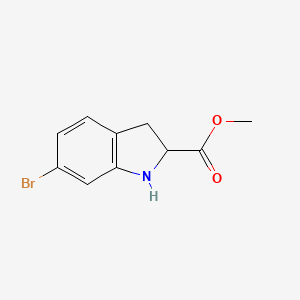
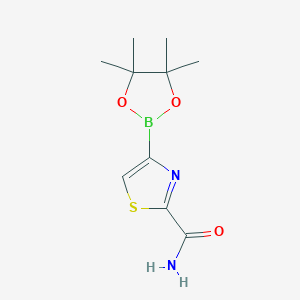

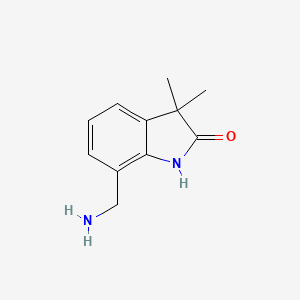
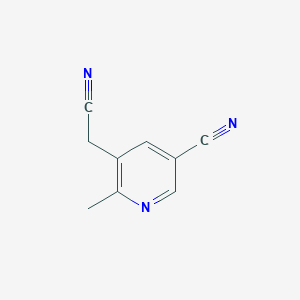
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
